Dipalmitelaidin

Description

Properties

IUPAC Name |

[3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13+,16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-WXUKJITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Dipalmitelaidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Dipalmitelaidin, a diacylglycerol of interest in lipid research and various industrial applications.

Chemical Structure and Identification

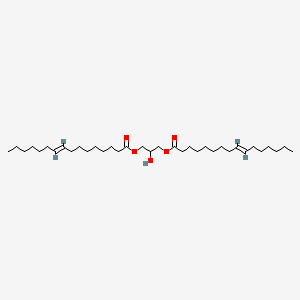

This compound is a diacylglycerol molecule, specifically a 1,3-diacylglycerol. Its structure consists of a central glycerol backbone to which two molecules of palmitelaidic acid are attached via ester bonds at the sn-1 and sn-3 positions. Palmitelaidic acid is a monounsaturated 16-carbon fatty acid, with the single double bond located at the ninth carbon atom from the carboxyl end, exhibiting a trans configuration.

The IUPAC name for this compound is [3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate[1]. It is also commonly referred to as 1,3-Dipalmitelaidin or 1,3-Dipalmitelaidin(trans-9)(C16:1T)[2].

Below is a diagram illustrating the chemical structure of this compound.

References

Dipalmitelaidin CAS number and molecular weight

An In-depth Technical Guide to Dipalmitelaidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diacylglycerol featuring two palmitelaidic acid moieties, is a lipid of interest in biochemical and metabolic research. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and inferred biological activities based on its structural components. While direct experimental data on this compound is limited, this guide synthesizes information on diacylglycerols and trans-fatty acids to postulate its potential roles in cellular signaling and metabolic pathways.

Chemical and Physical Properties

This compound is structurally defined as a glycerol molecule esterified with two palmitelaidic acid chains, which are 16-carbon monounsaturated trans-fatty acids. The most common isomer is 1,3-Dipalmitelaidin.

Table 1: Physicochemical Properties of 1,3-Dipalmitelaidin

| Property | Value | Reference(s) |

| CAS Number | 372490-69-2 | [1] |

| Molecular Formula | C35H64O5 | [1] |

| Molecular Weight | 564.88 g/mol | [1] |

| Synonyms | 1,3-Di(trans-9-hexadecenoyl)glycerol | N/A |

| Purity | >99% (commercially available) | [1] |

| Physical State | Solid at room temperature | N/A |

Experimental Protocols

Synthesis of 1,3-Dipalmitelaidin

The synthesis of 1,3-diacylglycerols like this compound can be achieved through enzymatic esterification, which offers high regioselectivity. The following protocol is a representative method adapted from procedures for synthesizing similar 1,3-diacylglycerols.[1]

Objective: To synthesize 1,3-Dipalmitelaidin via lipase-catalyzed esterification of glycerol with palmitelaidic acid.

Materials:

-

Glycerol

-

Palmitelaidic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Solvent (e.g., hexane, or solvent-free system)

-

Molecular sieves (for water removal)

-

Silica gel for purification

Procedure:

-

Reaction Setup: In a reaction vessel, combine glycerol and palmitelaidic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase, typically at 5-10% of the total substrate weight.

-

Water Removal: Add molecular sieves to the mixture to remove water produced during the esterification, which drives the reaction towards product formation.

-

Incubation: The reaction is carried out at a controlled temperature (e.g., 50-60°C) with constant stirring. The reaction progress is monitored over several hours by analyzing aliquots.

-

Reaction Termination: Once the desired conversion is achieved, the enzyme is removed by filtration.

-

Purification: The product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is purified. This can be achieved by molecular distillation to remove free fatty acids, followed by crystallization or silica gel chromatography to isolate the 1,3-Dipalmitelaidin.

Caption: Enzymatic synthesis of 1,3-Dipalmitelaidin.

Analytical Methods for this compound Isomers

The analysis of diacylglycerol isomers is crucial for quality control and experimental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Objective: To separate and identify 1,2- and 1,3-Dipalmitelaidin isomers.

Materials:

-

This compound sample

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Organic solvent (e.g., hexane)

-

GC-MS system with a suitable capillary column (e.g., a polar cyanosilicone column)

Procedure:

-

Derivatization: The hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether to increase its volatility for GC analysis. This is achieved by reacting the sample with a silylating agent.

-

GC Separation: The derivatized sample is injected into the GC system. The isomers are separated based on their different boiling points and interactions with the stationary phase of the column.

-

MS Detection and Identification: As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is used to fragment the molecules. The resulting fragmentation patterns are characteristic of the 1,2- and 1,3-isomers, allowing for their unambiguous identification. Key diagnostic ions can help distinguish between the positional isomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipalmitelaidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitelaidin, a diacylglycerol, is a lipid molecule of significant interest in various scientific domains, including biochemistry and drug delivery systems. As a diacylglycerol, it is composed of a glycerol backbone with two palmitelaidic acid chains attached through ester linkages. Palmitelaidic acid is a monounsaturated 16-carbon fatty acid. The specific positioning of these fatty acid chains on the glycerol backbone can result in different isomers, with 1,3-dipalmitelaidin and 1,2-dipalmitelaidin being common forms. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an illustrative representation of its role as a second messenger in cellular signaling.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C35H64O5 | [1] |

| Molecular Weight | 564.88 g/mol | [1] |

| Physical State | Solid at room temperature | [2] |

| Melting Point | Approximately 50-60 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and chloroform. | [2] |

| Boiling Point | Data not readily available; likely to decompose at high temperatures. | |

| Density | Data not readily available. |

Chemical Reactivity and Stability

This compound, as a lipid ester, is susceptible to several chemical reactions:

-

Hydrolysis: Under acidic or basic conditions, or catalyzed by lipases, the ester bonds of this compound can be hydrolyzed to yield glycerol and two molecules of palmitelaidic acid.

-

Transesterification: In the presence of an alcohol and a catalyst, this compound can undergo transesterification to produce fatty acid esters and glycerol.

-

Oxidation: The double bonds in the palmitelaidic acid chains are susceptible to oxidation, which can lead to the formation of various degradation products, affecting the stability and purity of the compound.

For optimal stability, this compound should be stored in a cool, dry place, protected from light and oxygen.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are protocols for determining some of its key physical and chemical properties.

Determination of Melting Point (Capillary Method)

This method is based on observing the temperature at which a column of the solidified lipid in a capillary tube begins to rise when heated in a controlled manner.

Apparatus:

-

Melting point capillary tubes

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube or automated melting point apparatus)

-

Sample pulverizer (if necessary)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the substance is first observed to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC, or a spectrophotometer after derivatization)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical method. The solubility is expressed as mass per unit volume (e.g., mg/mL).

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of this compound.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing the purity of this compound and for monitoring the progress of its synthesis or reactions. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from other lipids.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for the quantitative analysis of this compound and its fatty acid components (after derivatization to fatty acid methyl esters for GC).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the presence of the glycerol backbone, the ester linkages, and the specific fatty acid chains.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in this compound, such as the C=O stretching of the ester group and the C-H stretching of the alkyl chains.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern, aiding in its structural elucidation.

Role in Cellular Signaling

This compound, as a diacylglycerol (DAG), plays a crucial role as a second messenger in various cellular signaling pathways. The canonical pathway involving DAG is the activation of Protein Kinase C (PKC). The following diagram illustrates this fundamental signaling cascade.

Caption: Diacylglycerol (DAG) signaling pathway illustrating the activation of Protein Kinase C (PKC).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, detailed experimental protocols, and the illustrative signaling pathway offer valuable resources for researchers and professionals working with this lipid molecule. Further research into the specific biological activities of this compound isomers and their potential therapeutic applications is warranted.

References

The Solubility of Dipalmitelaidin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitelaidin, a diacylglycerol, is a lipid of significant interest in various research and development sectors, including pharmaceuticals and material science. Its solubility in organic solvents is a critical parameter for its handling, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details general experimental protocols for solubility determination, and discusses the factors influencing its solubility. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, focuses on qualitative solubility information and established methodologies for its determination.

Introduction to this compound

This compound, with the chemical formula C35H64O5, is a diglyceride consisting of a glycerol backbone esterified with two palmitelaidic acid molecules. Palmitelaidic acid is the trans isomer of palmitoleic acid, a monounsaturated 16-carbon fatty acid. The physical and chemical properties of this compound, including its solubility, are dictated by its molecular structure, particularly the long hydrocarbon chains of the fatty acids.

Qualitative Solubility of this compound

General scientific literature indicates that this compound is soluble in various organic solvents, a characteristic typical of lipids. It is reported to be soluble in ethanol and chloroform. Conversely, it is sparingly soluble in water due to the hydrophobic nature of its fatty acid chains.

Table 1: Qualitative Solubility of this compound in Select Solvents

| Solvent | Solubility |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Water | Sparingly Soluble |

Note: This table represents qualitative data gathered from general chemical information sources. No quantitative solubility data (e.g., g/100 mL, mg/mL) for this compound in these or other organic solvents has been found in publicly available scientific literature.

Factors Influencing Solubility

The solubility of triglycerides and diglycerides like this compound is influenced by several factors:

-

Solvent Polarity: Lipids are generally soluble in nonpolar or weakly polar organic solvents that can effectively solvate the long hydrocarbon chains. Solvents like chloroform and dichloromethane are effective due to their ability to interact with the nonpolar lipid tails.

-

Temperature: The solubility of solids in liquids generally increases with temperature. For this compound, which is a solid at room temperature, increasing the temperature of the solvent will likely increase its solubility.

-

Fatty Acid Composition: The length and degree of saturation of the fatty acid chains significantly impact solubility. Longer chains and greater saturation tend to decrease solubility in polar solvents.

-

Crystalline Structure: The polymorphic form of the solid lipid can affect its solubility, with more stable crystalline forms generally exhibiting lower solubility.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, the following are established methods for determining the solubility of lipids in organic solvents. These can be adapted for the study of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be facilitated by using a shaker or magnetic stirrer in a temperature-controlled environment.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the dried residue is weighed. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/L or mg/mL).

Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range, or if it can be derivatized to produce a colored compound.

Methodology:

-

Standard Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at a specific wavelength to generate a standard curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the range of the standard curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured.

-

Concentration Calculation: The concentration of this compound in the diluted sample is determined from the standard curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

-

Standard Curve: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system to create a standard curve by plotting peak area against concentration. A suitable column (e.g., C18) and mobile phase are chosen.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A filtered aliquot of the saturated solution is appropriately diluted with the mobile phase.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Solubility Calculation: The concentration of this compound in the diluted sample is determined from the standard curve. The solubility in the original saturated solution is then calculated by accounting for the dilution.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.

Caption: Workflow for determining this compound solubility.

Conclusion

While it is established that this compound is soluble in common organic solvents such as ethanol and chloroform, a critical gap exists in the scientific literature regarding specific quantitative solubility data. This guide provides the foundational knowledge and established experimental protocols necessary for researchers to determine these crucial parameters. The choice of methodology will depend on the available equipment, the required accuracy, and the specific solvent being investigated. The generation of quantitative solubility data for this compound will be invaluable for its future application in drug development and other scientific fields.

The Biological Functions of Dipalmitelaidin in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitelaidin, a diacylglycerol (DAG) composed of a glycerol backbone esterified to two palmitelaidic acid molecules, is a lipid molecule with potential significance in cellular signaling and metabolism. While direct research on this compound is limited, its structural similarity to other well-characterized diacylglycerols allows for the formulation of strong hypotheses regarding its biological functions. This technical guide synthesizes the current understanding of diacylglycerol biology to infer the likely roles of this compound in cellular processes, with a focus on its potential involvement in Protein Kinase C (PKC) signaling, lipid droplet dynamics, and ferroptosis. This document provides a framework for future research by outlining detailed experimental protocols and potential quantitative parameters for investigation.

Introduction to this compound

This compound (1,2-dipalmitoleoyl-sn-glycerol) is a diacylglycerol containing two 16-carbon monounsaturated fatty acids (palmitelaidic acid, 16:1n-7 trans). As a diacylglycerol, it is a key intermediate in lipid metabolism and a potential second messenger in cellular signaling pathways. Its physical and chemical properties, such as membrane solubility and stereochemistry, are critical determinants of its biological activity.

Hypothesized Biological Functions of this compound

Based on the well-established roles of other diacylglycerols, the following biological functions are hypothesized for this compound.

Activation of Protein Kinase C (PKC) Signaling

Diacylglycerols are the canonical activators of conventional and novel isoforms of Protein Kinase C (PKC).[1][2] Upon binding of an agonist to a G-protein coupled receptor or a receptor tyrosine kinase, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1] It is highly probable that this compound can activate specific PKC isoforms, although the affinity and specificity for each isoform remain to be determined.

Figure 1: Hypothesized this compound-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Regulation of Lipid Droplet Dynamics

Diacylglycerols are the immediate precursors for the synthesis of triacylglycerols (TAGs), the primary component of lipid droplets.[3] The final step in TAG synthesis is catalyzed by diacylglycerol acyltransferases (DGATs), which esterify a fatty acyl-CoA to a DAG molecule.[3] Therefore, an increase in the cellular concentration of this compound could be expected to drive the synthesis of TAGs and promote the formation and growth of lipid droplets. Lipid droplets are dynamic organelles that play a central role in energy storage, lipid homeostasis, and protecting cells from lipotoxicity.

Potential Involvement in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The presence of polyunsaturated fatty acids in membrane phospholipids is a key determinant of cellular susceptibility to ferroptosis. While palmitelaidic acid is a monounsaturated fatty acid, its incorporation into cellular lipids could potentially alter membrane fluidity and the overall lipidomic profile, which may in turn influence the susceptibility of cells to ferroptotic stimuli. Some studies have suggested that specific dietary fatty acids can trigger ferroptosis. The role of this compound in this process is an area for future investigation.

Quantitative Data (Illustrative)

Due to the limited direct research on this compound, the following tables present hypothetical quantitative data based on typical values observed for other diacylglycerols. These tables are for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Binding Affinities of this compound for PKC Isoforms (Disclaimer: Data are illustrative and not based on direct experimental measurements for this compound.)

| PKC Isoform | Binding Constant (Kd) (nM) |

| PKCα | 50 - 200 |

| PKCβI | 30 - 150 |

| PKCγ | 70 - 250 |

| PKCδ | 100 - 400 |

| PKCε | 80 - 300 |

Table 2: Illustrative Effects of this compound on Cellular Processes (Disclaimer: Data are illustrative and not based on direct experimental measurements for this compound.)

| Cellular Process | Parameter | Illustrative Value (at 10 µM this compound) |

| Lipid Droplet Formation | % Increase in Lipid Droplet Area | 150% ± 20% |

| Triacylglycerol Synthesis | Fold Increase in TAG levels | 2.5 ± 0.5 |

| Ferroptosis (in presence of RSL3) | % Decrease in Cell Viability | 30% ± 10% |

Experimental Protocols

The following protocols are adapted from established methods for studying diacylglycerols and can be applied to investigate the biological functions of this compound.

Quantification of Cellular this compound Levels

This protocol describes a method for the quantitative analysis of cellular diacylglycerol content using a diacylglycerol kinase assay.

Materials:

-

Cells of interest

-

This compound standard

-

Lipid extraction solvents (chloroform, methanol, 0.9% NaCl)

-

Solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0)

-

2x Reaction buffer

-

100 mM DTT

-

E. coli DAG kinase

-

[γ-32P]ATP or [γ-33P]ATP

-

TLC plates and developing solvents (chloroform/methanol/acetic acid)

-

Phosphorimager

Procedure:

-

Culture and treat cells with the desired stimuli.

-

Terminate the experiment by washing cells with ice-cold PBS.

-

Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in solubilizing buffer and vortex vigorously.

-

Incubate at room temperature for 10 minutes, then place on ice.

-

Add 2x reaction buffer, DTT, and E. coli DAG kinase to the samples on ice.

-

Initiate the reaction by adding [γ-32P]ATP and incubate at 25°C for 30 minutes.

-

Stop the reaction by adding methanol and re-extract the lipids.

-

Spot the lipid extracts on a TLC plate and develop the plate.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radiolabeled phosphatidic acid (derived from this compound) using a phosphorimager and compare to a standard curve generated with known amounts of this compound.

In Vitro Protein Kinase C Activity Assay

This protocol measures the ability of this compound to activate a specific PKC isoform in vitro.

Materials:

-

Recombinant human PKC isoform (e.g., PKCα)

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-32P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles containing PS and varying concentrations of this compound by sonication.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKC isoform, and the prepared lipid vesicles.

-

Add the PKC substrate peptide.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the specific activity of the PKC isoform in the presence of different concentrations of this compound.

Cell-Based Assay for Lipid Droplet Formation

This protocol uses fluorescence microscopy to quantify the effect of this compound on lipid droplet formation in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, 3T3-L1)

-

This compound

-

Bodipy 493/503 or Nile Red stain

-

Formaldehyde for cell fixation

-

DAPI for nuclear staining

-

Fluorescence microscope with image analysis software

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Wash the cells with PBS and fix with 4% formaldehyde.

-

Stain the cells with Bodipy 493/503 (for lipid droplets) and DAPI (for nuclei).

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify the number and total area of lipid droplets per cell.

Experimental and Logical Workflow Visualizations

Figure 2: General experimental workflow for investigating the cellular effects of this compound.

Figure 3: Logical relationships between the hypothesized biological functions of this compound.

Conclusion and Future Directions

This compound is a diacylglycerol with the potential to be a significant player in cellular signaling and lipid metabolism. Based on its molecular structure, it is strongly hypothesized to function as an activator of Protein Kinase C, a modulator of lipid droplet dynamics, and may have a role in regulating ferroptosis. The lack of direct experimental evidence for these functions underscores the need for further research. The experimental protocols and illustrative data provided in this guide offer a roadmap for researchers to systematically investigate the biological roles of this compound. Elucidating the specific cellular effects of this compound will contribute to a more comprehensive understanding of lipid-mediated cellular regulation and may reveal novel targets for therapeutic intervention in diseases characterized by dysregulated signaling and metabolism.

References

- 1. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C activation and its pharmacological inhibition in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

Dipalmitelaidin: An In-depth Technical Guide on its Presumed Role in Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitelaidin, a diacylglycerol containing two trans-monounsaturated fatty acid molecules, is structurally positioned at a key junction in lipid metabolism. While direct experimental evidence on the metabolic fate and specific biological activities of this compound is currently limited, this technical guide synthesizes the expected metabolic pathways and regulatory roles based on our understanding of its constituent fatty acid, palmitelaidic acid, and the broader knowledge of diacylglycerol and trans fatty acid metabolism. This document outlines the presumed digestion, absorption, and cellular processing of this compound, and explores its potential interactions with key regulatory proteins in lipid homeostasis, such as nuclear receptors and enzymes. Generalized experimental protocols for investigating the metabolic effects of lipids are provided to facilitate future research in this area. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting the current knowledge gaps and suggesting avenues for future investigation into the precise role of this compound in metabolic health and disease.

Introduction

Lipid metabolism encompasses a complex network of biochemical pathways that are fundamental to cellular function, energy storage, and signaling. Diacylglycerols (DAGs) are pivotal intermediates in these pathways, serving as precursors for the synthesis of triglycerides and phospholipids, and also functioning as second messengers in various signaling cascades. This compound is a specific diacylglycerol composed of a glycerol backbone esterified with two molecules of palmitelaidic acid.

Palmitelaidic acid is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid (16:1n-7). The presence of the trans double bond is of particular interest, as dietary trans fatty acids (TFAs) have been extensively studied for their impact on lipid metabolism and their association with adverse cardiovascular outcomes. While much of the research on TFAs has focused on elaidic acid (the trans isomer of oleic acid), the metabolic consequences of incorporating palmitelaidic acid into diacylglycerols are not well-characterized.

This technical guide aims to provide a comprehensive overview of the anticipated role of this compound in lipid metabolism. Given the scarcity of direct research on this specific molecule, this document will extrapolate from the known metabolism of its constituent fatty acid and the general principles governing diacylglycerol and trans fatty acid physiology. We will explore its expected journey from dietary intake to its incorporation into cellular lipids and its potential influence on key metabolic regulatory pathways. Furthermore, this guide provides generalized experimental protocols to encourage and facilitate future research to elucidate the specific effects of this compound.

Physicochemical Properties and Synthesis

This compound is a lipid molecule that is solid at room temperature. Its solubility is low in water but high in organic solvents such as ethanol and chloroform.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C35H64O5 | |

| Molecular Weight | 564.9 g/mol | |

| Physical State | Solid at room temperature | |

| Melting Point | Approximately 50-60°C | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1] |

| IUPAC Name | [3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate |

The primary method for synthesizing this compound is through the esterification of glycerol with palmitelaidic acid. This reaction can be catalyzed by acids or, more commonly, by lipases to ensure specificity. Industrial synthesis may employ heteropolyacids or sulfated zirconia as catalysts, though these can require high temperatures that risk isomerization to the cis form.

Metabolic Pathways

The metabolic journey of this compound is expected to begin with its digestion and absorption in the gastrointestinal tract, followed by its distribution and metabolism within various tissues.

Digestion, Absorption, and Cellular Uptake

Dietary triglycerides and diglycerides undergo hydrolysis in the lumen of the small intestine, a process primarily mediated by pancreatic lipase. It is anticipated that this compound is hydrolyzed by lipases to yield two molecules of palmitelaidic acid and one molecule of monoacylglycerol. These products are then absorbed by enterocytes.

Within the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are secreted into the lymphatic system and subsequently enter the bloodstream. In the circulation, lipoprotein lipase (LPL), located on the surface of endothelial cells in peripheral tissues such as adipose tissue and muscle, hydrolyzes the triglycerides within chylomicrons, releasing fatty acids for uptake by these tissues. Palmitelaidic acid released from this compound would thus be available for cellular uptake.

Intracellular Metabolism of this compound and Palmitelaidic Acid

Once inside the cell, palmitelaidic acid can be activated to its coenzyme A (CoA) derivative, palmitelaidoyl-CoA. From this point, it can enter several metabolic pathways:

-

Incorporation into Complex Lipids: Palmitelaidoyl-CoA can be used for the synthesis of various lipids. As a diacylglycerol, this compound itself is an intermediate in the synthesis of triglycerides and phospholipids. Palmitelaidic acid can be incorporated into cellular lipids, including phospholipids of cell membranes, which can alter membrane fluidity and function.[2]

-

Energy Production through β-Oxidation: Palmitelaidoyl-CoA can be transported into the mitochondria for β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, studies on other fatty acids suggest that the rate of oxidation can be influenced by saturation and isomeric form. For instance, oleic acid (the cis-isomer of a C18 fatty acid) is oxidized more rapidly than palmitic acid (a saturated C16 fatty acid).[2][3] It is plausible that palmitelaidic acid may also have a distinct oxidation rate compared to its cis- and saturated counterparts.

The central role of diacylglycerol (DAG), such as this compound, as an intermediate in lipid synthesis is depicted in the following pathway:

References

Dipalmitelaidin: A Technical Guide to Its Natural Sources, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitelaidin, a diacylglycerol composed of a glycerol backbone esterified with two palmitelaidic acid molecules, is a lipid of interest for various research applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, chemical and enzymatic synthesis, and analytical methodologies. Due to a scarcity of direct research on this compound, this guide extrapolates information from established principles of lipid science and data on its constituent fatty acid, palmitelaidic acid, to provide a foundational understanding for researchers. This document outlines plausible, detailed protocols for its synthesis and isolation, alongside diagrams of relevant biochemical pathways and experimental workflows.

Natural Sources and Biosynthesis

Direct evidence quantifying this compound in natural sources is currently limited in publicly available scientific literature. However, the presence of its constituent fatty acid, trans-palmitoleic acid (palmitelaidic acid), suggests its potential, albeit likely low-level, occurrence in various organisms.

Trans-palmitoleic acid is a naturally occurring trans fatty acid found in dairy products and the meat of ruminant animals.[1][2][3] It is primarily derived from the enzymatic processing of vaccenic acid by intestinal bacteria in these animals.[1] Additionally, palmitoleic acid, in its more common cis isomer, is found in sources like macadamia nuts and sea buckthorn oil.[4] It is plausible that this compound may be present in trace amounts in the adipose tissue and milk fat of ruminants, as well as in microorganisms that produce trans fatty acids.

Biosynthesis of Diacylglycerols

Diacylglycerols (DAGs) are key intermediates in lipid metabolism, primarily synthesized via the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. While a specific pathway for this compound has not been elucidated, a generalized pathway for the biosynthesis of an unsaturated diacylglycerol is presented below. In this hypothetical pathway for this compound, two molecules of palmitelaidoyl-CoA would be utilized by the acyltransferases.

Caption: Generalized Kennedy Pathway for Diacylglycerol Biosynthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods, primarily involving the esterification of glycerol with palmitelaidic acid.

Chemical Synthesis: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a common method for synthesizing diacylglycerols. This method is generally non-regiospecific, leading to a mixture of 1,2- and 1,3-Dipalmitelaidin isomers.

Table 1: Summary of Acid-Catalyzed Synthesis Parameters

| Parameter | Value/Condition |

| Reactants | Glycerol, Palmitelaidic Acid |

| Molar Ratio (Glycerol:Fatty Acid) | 1:2 to 1:3 |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid |

| Catalyst Loading | 1-5% (w/w of reactants) |

| Solvent | Toluene, Hexane (or solvent-free) |

| Reaction Temperature | 120-180 °C |

| Reaction Time | 4-24 hours |

| Byproduct Removal | Dean-Stark trap or vacuum to remove water |

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: The flask is charged with glycerol (1 molar equivalent) and palmitelaidic acid (2.2 molar equivalents). Toluene is added as a solvent to aid in azeotropic water removal.

-

Catalyst Addition: Concentrated sulfuric acid (e.g., 2% w/w of total reactants) is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux (approximately 140-160°C) with vigorous stirring. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of mono-, di-, and triglycerides, is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the diacylglycerol fraction.

Caption: Acid-Catalyzed Synthesis Workflow.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more specific alternative, often allowing for regioselective production of 1,3-Dipalmitelaidin when using a 1,3-specific lipase.

Table 2: Summary of Enzymatic Synthesis Parameters

| Parameter | Value/Condition |

| Reactants | Glycerol, Palmitelaidic Acid |

| Molar Ratio (Glycerol:Fatty Acid) | 1:2 to 1:5 |

| Enzyme | Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM) |

| Enzyme Loading | 5-15% (w/w of substrates) |

| Solvent | Solvent-free or organic solvent (e.g., tert-butanol, hexane) |

| Reaction Temperature | 40-70 °C |

| Reaction Time | 8-48 hours |

| Byproduct Removal | Vacuum |

-

Substrate Preparation: Glycerol (1 molar equivalent) and palmitelaidic acid (2.5 molar equivalents) are mixed in a round-bottom flask. If a solvent is used, it is added at this stage.

-

Enzyme Addition: Immobilized lipase (e.g., 10% w/w of substrates) is added to the mixture.

-

Reaction Conditions: The flask is placed in a temperature-controlled shaker incubator (e.g., 60°C, 200 rpm). A vacuum is applied to remove the water produced during the esterification, driving the reaction towards product formation.

-

Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

-

Purification: The product mixture is purified using column chromatography or molecular distillation to isolate the this compound.

Caption: Enzymatic Synthesis Workflow.

Isolation and Purification from Natural Sources

While no specific protocol for this compound exists due to the lack of identified rich natural sources, a general procedure for the isolation of diacylglycerols from a lipid-rich matrix can be adapted.

-

Lipid Extraction: The biological sample (e.g., adipose tissue, milk fat) is homogenized and subjected to lipid extraction using the Folch or Bligh-Dyer method. This involves a chloroform:methanol:water solvent system to partition the lipids into an organic phase.

-

Fractionation: The total lipid extract is then fractionated to separate different lipid classes. This is typically achieved using solid-phase extraction (SPE) with a silica-based sorbent. A non-polar solvent (e.g., hexane) is used to elute neutral lipids like triacylglycerols, followed by a more polar solvent (e.g., a mixture of hexane and diethyl ether) to elute the diacylglycerol fraction.

-

Purification: The diacylglycerol fraction is further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a silica column to isolate the specific diacylglycerol of interest.

Analytical Methods

The characterization and quantification of this compound, including the differentiation of its 1,2- and 1,3-isomers, can be accomplished using chromatographic techniques coupled with mass spectrometry.

Table 3: Analytical Techniques for this compound Analysis

| Technique | Description | Key Information Provided |

| GC-MS | Gas Chromatography-Mass Spectrometry. Requires derivatization (e.g., silylation) to increase volatility. | Separation of different diacylglycerol species based on their fatty acid composition and chain length. Mass spectra provide structural information for identification, including differentiation of 1,2- and 1,3-isomers based on characteristic fragment ions. |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Does not typically require derivatization. | Separation of diacylglycerol species, often by reversed-phase chromatography. Tandem mass spectrometry provides detailed structural information and allows for sensitive quantification using multiple reaction monitoring (MRM). |

-

Derivatization: The purified diacylglycerol sample is derivatized with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Separation: A capillary column with a non-polar stationary phase is used to separate the diacylglycerol isomers.

-

Detection and Identification: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are analyzed for characteristic fragment ions that allow for the identification of the fatty acid composition and the positional isomers.

-

Sample Preparation: The lipid extract or purified diacylglycerol fraction is dissolved in an appropriate solvent (e.g., isopropanol/acetonitrile).

-

Chromatography: The sample is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol).

-

Mass Spectrometry: The eluent is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

Quantification: For targeted quantification, the mass spectrometer is operated in MRM mode, monitoring specific precursor-to-product ion transitions for this compound.

Conclusion

This compound remains a lipid with limited direct characterization in the scientific literature. This guide provides a framework for its study, based on established methodologies for similar diacylglycerols. The provided protocols for synthesis and analysis are robust starting points for researchers. Future lipidomics studies on ruminant-derived products and certain microorganisms may reveal natural sources of this compound, which would open new avenues for its isolation and biological investigation. The continued development of advanced analytical techniques will undoubtedly aid in the future identification and quantification of this and other rare lipid species.

References

- 1. researchgate.net [researchgate.net]

- 2. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoleic Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide on the Postulated Mechanism of Action of Dipalmitelaidin in Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Dipalmitelaidin" is not found in the current scientific literature. This guide is based on the hypothesis that "this compound" is a phospholipid, likely a phosphatidylcholine or phosphatidylethanolamine, containing two palmitelaidic acid acyl chains. Palmitelaidic acid is the trans isomer of the monounsaturated fatty acid palmitoleic acid. Therefore, this document extrapolates from established knowledge of the biophysical effects of phospholipids containing trans-monounsaturated fatty acids, such as those with elaidic acid, on cell membranes.

Introduction: The Biophysical Impact of trans-Fatty Acid-Containing Phospholipids on Cellular Membranes

The incorporation of trans-fatty acids into membrane phospholipids significantly alters the physical and biological properties of cellular membranes. Unlike their cis-isomers, which introduce a pronounced kink in the acyl chain, the trans double bond results in a more linear, rigid structure that is geometrically similar to that of saturated fatty acids.[1][2] This structural difference has profound implications for membrane fluidity, lipid packing, the formation of specialized microdomains, and, consequently, cellular signaling.

When integrated into the phospholipid bilayer, "this compound" is postulated to decrease membrane fluidity.[2][3] The straighter acyl chains of the palmitelaidoyl groups would allow for tighter packing of phospholipids, leading to a more ordered, gel-like membrane state compared to membranes rich in cis-unsaturated phospholipids.[1] This alteration in the fundamental property of the cell membrane can have cascading effects on the function of embedded proteins and the lateral organization of lipids.

Core Mechanism of Action: Alteration of Membrane Fluidity and Lipid Raft Organization

The primary mechanism of action of this compound is predicted to be its influence on the structural organization of the cell membrane, specifically by decreasing fluidity and promoting the formation and stabilization of lipid rafts.

Impact on Membrane Fluidity

The presence of trans double bonds in the acyl chains of this compound leads to a higher melting temperature (Tm) for the phospholipid compared to its cis-unsaturated counterpart. This results in a less fluid membrane at physiological temperatures. Saturated and trans-unsaturated fatty acids pack more tightly together, increasing the van der Waals interactions between adjacent acyl chains and reducing their lateral mobility.

Promotion of Lipid Raft Formation

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and saturated phospholipids. These platforms are crucial for the spatial organization of signaling molecules. Due to their structural similarity to saturated lipids, phospholipids containing trans-fatty acids, such as this compound, are thought to preferentially partition into these ordered domains.

Studies on phospholipids containing elaidic acid have shown that they can form cholesterol-rich lateral domains. The incorporation of this compound into membranes is hypothesized to stabilize and potentially enlarge lipid rafts. This can alter the localization and interaction of raft-associated proteins, thereby modulating their activity.

Quantitative Data on the Effects of trans-Fatty Acid-Containing Phospholipids

The following table summarizes quantitative findings from studies on phospholipids containing trans-fatty acids, which serve as a proxy for the expected effects of this compound.

| Parameter Measured | Lipid Composition | Quantitative Effect | Reference |

| Cholesterol Affinity | trans-fatty acid-containing phospholipids vs. cis-analogs | 40-80% higher affinity for cholesterol | |

| Lamellar-to-Hexagonal Transition Temperature | Phosphatidylethanolamine with elaidic acid vs. oleic acid | Elaidic acid did not markedly alter the transition temperature, unlike oleic acid which reduced it by up to 20-23°C. | |

| Membrane Fluidity | Phosphatidylcholines with trans-fatty acids vs. cis-fatty acids | trans-fatty acids produce membrane properties more similar to saturated chains, with decreased fluidity compared to cis-isomers. |

Impact on Cellular Signaling Pathways

By altering the membrane's physical properties and the organization of lipid rafts, this compound is postulated to influence several key signaling pathways.

Inflammatory Signaling

The integrity of lipid rafts is crucial for the assembly of signaling complexes. For instance, Toll-like receptor 4 (TLR4) signaling has been shown to be dependent on its localization to lipid rafts. By stabilizing these platforms, this compound could enhance TLR4-mediated inflammatory signaling, leading to the activation of downstream pathways such as NF-κB and ERK1/2.

Caption: this compound's effect on inflammatory signaling pathways.

Apoptosis Signaling

Trans-fatty acids have been shown to enhance apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway. This process can be initiated by extracellular ATP binding to the P2X7 receptor, leading to the generation of reactive oxygen species (ROS) and subsequent activation of ASK1. The altered membrane environment created by this compound may facilitate the assembly or enhance the activity of these signaling components.

Caption: Postulated role of this compound in apoptosis signaling.

TGF-β Signaling

The incorporation of trans-fatty acids into membrane phospholipids can lead to the stabilization of lipid rafts, which in turn facilitates the accumulation of TGF-β receptors (TβR-I and TβR-II) within these microdomains. This sequestration can paradoxically lead to attenuated Smad2-dependent signaling and increased receptor internalization and degradation.

Caption: this compound's potential impact on TGF-β signaling.

Experimental Protocols

The investigation of the effects of lipids like this compound on cell membranes involves a variety of biophysical and cell biology techniques.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This technique assesses the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluidity restricts the probe's movement, leading to higher anisotropy.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., endothelial cells, macrophages) to 80-90% confluency. Treat cells with varying concentrations of this compound (solubilized with a carrier like BSA) for a specified duration (e.g., 24-48 hours).

-

Labeling with Fluorescent Probe: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) at a final concentration of 2 µM for 45 minutes at 37°C.

-

Cell Harvesting and Lysis: Wash the cells to remove excess probe. Harvest the cells by scraping and resuspend in PBS. Lyse the cells by sonication.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled cell membranes using a fluorometer equipped with polarizers. Excitation is typically at 360 nm and emission at 430 nm.

-

Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

Caption: Workflow for measuring membrane fluidity.

Isolation and Analysis of Lipid Rafts

This protocol involves the use of non-ionic detergents at low temperatures to solubilize the non-raft portions of the membrane, allowing for the isolation of the detergent-resistant membranes (DRMs), which are enriched in lipid rafts.

Protocol:

-

Cell Culture and Treatment: Grow and treat cells with this compound as described in section 5.1.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 for 30 minutes on ice.

-

Sucrose Density Gradient Ultracentrifugation: Mix the cell lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose layers).

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their low buoyant density.

-

Analysis of Fractions: Analyze the protein and lipid content of each fraction. Western blotting can be used to detect the presence of raft-marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).

Caption: Workflow for lipid raft isolation and analysis.

Conclusion and Future Directions

The hypothetical molecule this compound, as a phospholipid containing two trans-monounsaturated fatty acyl chains, is predicted to exert significant effects on the biophysical properties of cell membranes. By decreasing membrane fluidity and promoting the formation and stability of lipid rafts, it can modulate the activity of a variety of membrane-associated proteins and signaling pathways. The downstream consequences include alterations in inflammatory responses, apoptosis, and growth factor signaling, which are consistent with the known health effects of diets high in trans-fatty acids.

Future research should focus on synthesizing this compound and directly testing its effects in model membranes and cellular systems. Advanced microscopy techniques, such as super-resolution imaging and fluorescence correlation spectroscopy, could provide more detailed insights into its influence on the dynamics and organization of lipid rafts in living cells. Furthermore, lipidomic and proteomic analyses of cells treated with this compound would offer a comprehensive view of the cellular response to its incorporation into membranes.

References

Dipalmitelaidin as a Biomarker in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Diacylglycerols (DAGs) have emerged as a class of lipid molecules implicated in the pathogenesis of insulin resistance, a key feature of metabolic syndrome. This technical guide focuses on dipalmitelaidin, a specific diacylglycerol, as a potential biomarker in this context. While direct evidence linking this compound to metabolic diseases is currently limited in the available scientific literature, this document provides a comprehensive overview of the role of diacylglycerols in metabolic dysfunction, details relevant experimental protocols for their analysis, and outlines the key signaling pathways involved. This information serves as a foundational resource for researchers aiming to investigate the potential of this compound and other specific DAG isomers as biomarkers and therapeutic targets in metabolic diseases.

Introduction: The Role of Diacylglycerols in Metabolic Disease

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key underlying factor in metabolic syndrome is insulin resistance, a state where cells in muscles, fat, and the liver don't respond well to insulin and can't easily take up glucose from the blood.

Recent research has highlighted the role of specific lipid molecules in the development of insulin resistance. Among these, diacylglycerols (DAGs) have garnered significant attention. DAGs are lipids composed of a glycerol backbone with two fatty acid chains. They are important intermediates in lipid metabolism and also function as signaling molecules. An accumulation of DAGs within cells, particularly in the liver and skeletal muscle, has been shown to activate certain protein kinase C (PKC) isoforms. This activation can interfere with the insulin signaling cascade, leading to impaired glucose uptake and utilization, thus contributing to insulin resistance.

This compound is a specific diacylglycerol containing two palmitelaidic acid molecules. While its direct role as a biomarker for metabolic diseases is not yet established in the literature, its membership in the diacylglycerol family makes it a molecule of interest for further investigation.

Quantitative Data on Diacylglycerols in Metabolic Diseases

While specific quantitative data for this compound in metabolic diseases is not available in the reviewed literature, studies have consistently shown an increase in the total diacylglycerol content in tissues of individuals with insulin resistance and NAFLD.

Table 1: General Diacylglycerol Levels in Metabolic Disease States

| Condition | Tissue | Observation | Fold Change (Approximate) |

| Obesity and Insulin Resistance | Liver | Increased total diacylglycerol content | 9-fold increase in obese db/db mice compared to lean controls[1][2] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Liver | Correlation between intrahepatic triglyceride and diacylglycerol content | - |

| High-Fat Diet-Induced Insulin Resistance | Skeletal Muscle | Transient increase in total and cytosolic diacylglycerol content | - |

Note: This table summarizes general findings for the diacylglycerol class. Data specific to this compound is not currently available.

Experimental Protocols for Diacylglycerol Analysis

The quantification of specific diacylglycerol isomers like this compound in biological samples is challenging due to their low abundance and the presence of numerous other lipid species. Mass spectrometry-based lipidomics is the primary analytical approach.

Sample Preparation and Lipid Extraction

-

Sample Collection: Plasma or tissue biopsy samples should be collected and immediately frozen at -80°C to prevent lipid degradation.

-

Lipid Extraction: A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.

-

Homogenize the tissue sample in a chloroform/methanol mixture.

-

Add water to induce phase separation.

-

The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.

-

Derivatization for Enhanced Mass Spectrometry Detection

Due to the low ionization efficiency of native DAGs, derivatization is often employed to improve sensitivity.

-

Principle: A chemical tag with a permanent positive charge is attached to the DAG molecule. This enhances the signal intensity in electrospray ionization mass spectrometry (ESI-MS).

-

Reagent Example: N-chlorobetainyl chloride can be used to introduce a quaternary ammonium cation to the DAG molecule.[2]

-

Protocol Outline:

-

Dissolve the dried lipid extract in a suitable solvent.

-

Add the derivatization reagent and an appropriate catalyst.

-

Incubate the reaction mixture.

-

Quench the reaction and purify the derivatized DAGs if necessary.

-

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used.

-

Chromatographic Separation: Reversed-phase liquid chromatography is often used to separate different lipid classes and isomers.

-

Mass Spectrometry Method:

-

Full Scan MS: To obtain an overview of all ions present in the sample.

-

Tandem MS (MS/MS): To identify and quantify specific DAG molecules. This involves selecting the precursor ion (the derivatized this compound) and fragmenting it to produce characteristic product ions.

-

-

Quantification: Quantification is typically achieved by comparing the peak area of the target analyte to that of a known amount of an internal standard (a structurally similar lipid that is not naturally present in the sample).

Signaling Pathways

The accumulation of intracellular diacylglycerols is a key step in the proposed mechanism of lipid-induced insulin resistance. The primary signaling pathway implicated involves the activation of novel protein kinase C (nPKC) isoforms.

Pathway Description:

-

Increased Fatty Acid Influx: An excess of free fatty acids, either from a high-fat diet or from release from adipose tissue, enters cells like hepatocytes and myocytes.

-

Diacylglycerol Accumulation: The increased intracellular fatty acids lead to an accumulation of diacylglycerols.

-

PKC Activation: The elevated DAG levels activate specific isoforms of protein kinase C. In the liver, PKCε is primarily implicated, while in skeletal muscle, PKCθ is the key isoform.[3][4]

-

Inhibition of Insulin Signaling: Activated PKC isoforms phosphorylate the insulin receptor substrate (IRS) proteins on serine/threonine residues. This phosphorylation prevents the normal tyrosine phosphorylation of IRS by the insulin receptor, which is a critical step in insulin signaling.

-

Downstream Effects: The inhibition of IRS phosphorylation leads to reduced activity of phosphatidylinositol 3-kinase (PI3K), which in turn impairs the translocation of the glucose transporter GLUT4 to the cell membrane.

-

Insulin Resistance: The reduced presence of GLUT4 on the cell surface results in decreased glucose uptake by the cell, a hallmark of insulin resistance.

Conclusion and Future Directions

While this compound as a specific biomarker for metabolic diseases remains to be conclusively established, the broader class of diacylglycerols shows significant promise in this area. The accumulation of DAGs in key metabolic tissues is strongly linked to the development of insulin resistance. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the role of specific DAG isomers, including this compound.

Future research should focus on:

-

Developing and validating highly specific and sensitive mass spectrometry-based methods for the quantification of this compound and other DAG isomers in human plasma and tissues.

-

Conducting large-scale clinical lipidomics studies to determine the correlation between plasma and tissue levels of this compound and the presence and severity of metabolic diseases.

-

Investigating the specific cellular effects of this compound to understand if it has unique signaling properties compared to other DAGs.

-

Exploring the potential of targeting enzymes involved in this compound metabolism as a therapeutic strategy for metabolic diseases.

By addressing these research questions, the scientific community can elucidate the precise role of this compound in metabolic diseases and potentially unlock new avenues for diagnosis and treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Dipalmitelaidin and its Structural Analogues: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Biological Activity, and Signaling Pathways of Dipalmitoyl-Containing Lipids

This technical guide provides a comprehensive overview of dipalmitelaidin and its key structural analogue, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), catering to researchers, scientists, and professionals in drug development. This document delves into their synthesis, physicochemical properties, and biological activities, with a focus on their roles in cellular signaling and potential therapeutic applications.

Introduction to Dipalmitoyl-Containing Lipids

This compound, a diacylglycerol, and its phospholipid analogue DPPE are characterized by the presence of two palmitoyl chains. This structural feature imparts specific physicochemical properties that influence their roles in biological membranes and cellular processes. While this compound is a neutral lipid, DPPE possesses a polar head group, rendering it amphiphilic and a key component of cell membranes. The subtle structural differences between these molecules lead to distinct biological functions and interactions with cellular machinery.

Synthesis of this compound and DPPE Analogues

The synthesis of this compound and its derivatives primarily involves the esterification of glycerol with palmitelaidic acid. This can be achieved through both acid-catalyzed and enzyme-mediated pathways. Industrial synthesis often employs divergent catalytic strategies to achieve high yields and maintain the desired trans-configuration of the fatty acid chains.

The synthesis of 1,2-bis(diphenylphosphino)ethane (DPPE) and its analogues, though sharing the "DPPE" acronym, represents a different class of molecules primarily used as ligands in organometallic chemistry and catalysis. However, the synthesis of phospholipid DPPE and its derivatives for biological applications is of significant interest. These synthetic strategies often focus on modifying the headgroup or acyl chains to introduce functional moieties, such as fluorescent labels or drug conjugates, for research and therapeutic purposes.

Experimental Protocol: Synthesis of Fluorescently Labeled DPPE

A common method for synthesizing fluorescently labeled DPPE involves the reaction of DPPE with a fluorescent dye that has a reactive group capable of forming a stable covalent bond with the primary amine of the ethanolamine headgroup.

-

Materials: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), Fluorescein isothiocyanate (FITC), Triethylamine (TEA), Chloroform, Methanol.

-

Procedure:

-

Dissolve DPPE in a mixture of chloroform and methanol.

-

Add a molar excess of triethylamine to act as a base.

-

Slowly add a solution of FITC in chloroform to the DPPE solution while stirring.

-

Allow the reaction to proceed in the dark at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the fluorescently labeled DPPE using column chromatography.

-

Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.[1]

-

Quantitative Biological Data

The biological activity of this compound and its direct analogues is not extensively documented in publicly available literature. However, as a diacylglycerol (DAG), this compound is structurally analogous to endogenous DAGs that are key second messengers in cellular signaling.

For DPPE and its derivatives, their primary biological application lies in the formulation of liposomal drug delivery systems.[2] The physicochemical properties of DPPE, such as its transition temperature and ability to form stable bilayers, are critical for the efficacy of these delivery vehicles. The biological data for DPPE analogues often pertains to their effects on membrane properties.

| Compound/Analogue | Biological Activity/Parameter | Assay Type | Target/Cell Line | Quantitative Data | Reference |

| DPPE | Membrane Thickness | Molecular Dynamics | Model Bilayer | 4.00 ± 0.01 nm | [3] |

| DPPE | Area per Headgroup | Molecular Dynamics | Model Bilayer | 0.52 ± 0.01 nm² | [3] |

| DPPE/DPPC Mixture | Membrane Thickness | Molecular Dynamics | Model Bilayer | 3.43 ± 0.01 nm (pure DPPC) | [3] |

| DPPE/DPPC Mixture | Area per Headgroup | Molecular Dynamics | Model Bilayer | 0.65 ± 0.01 nm² (pure DPPC) |

Role in Cellular Signaling Pathways

The structural similarity of this compound to diacylglycerol suggests its potential involvement in signaling pathways regulated by this second messenger. Diacylglycerol is a critical activator of Protein Kinase C (PKC) isoforms, which play a central role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

DPPE, as a major component of cell membranes, can influence the activity of membrane-associated signaling proteins. The composition of phospholipids in the membrane, including the presence of DPPE, can modulate membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling molecules.

Recent research has highlighted the intricate relationship between lipids and Toll-like receptor (TLR) signaling. TLRs are key components of the innate immune system, and their activation is tightly regulated. While direct modulation of TLR signaling by this compound or DPPE is not yet fully elucidated, saturated fatty acids have been shown to activate TLR4 signaling. Given that both this compound and DPPE contain palmitic acid, a saturated fatty acid, it is plausible that they or their metabolites could influence TLR-mediated inflammatory responses.

Signaling Pathway Diagrams

Conclusion and Future Directions